SAR107375, also known as Segatroxaban (CAS: 1184300-63-7), is a highly potent, orally active dual inhibitor targeting both Factor Xa and thrombin (Factor IIa). Unlike first-generation direct oral anticoagulants (DOACs) that selectively target a single node in the coagulation cascade, SAR107375 was engineered with a neutral chlorothiophene P1 fragment to achieve balanced dual-pathway blockade [1]. For scientific buyers and pharmacologists, this compound is primarily procured to benchmark synergistic antithrombotic efficacy, offering a distinct physicochemical advantage over earlier dual inhibitors by maintaining a neutral state at physiological pH [2]. Its primary utility lies in advanced cardiovascular modeling, pharmacokinetic benchmarking, and complex plasma coagulation assays where single-target agents fail to capture comprehensive cascade suppression.
Substituting SAR107375 with common single-target anticoagulants like rivaroxaban (FXa) or dabigatran (thrombin) fundamentally alters experimental outcomes, as these generic alternatives cannot replicate the synergistic dual-inhibition required to suppress explosive thrombin generation in complex arterial thrombosis models [1]. Furthermore, attempting to substitute SAR107375 with earlier in-class dual inhibitors, such as tanogitran, introduces severe pharmacokinetic liabilities; tanogitran exists as a zwitterion at blood pH, leading to poor membrane permeability and inconsistent oral absorption [2]. Procurement of the exact SAR107375 structure ensures a neutral, highly lipophilic molecule at pH 7.4, guaranteeing reproducible oral bioavailability and a wider therapeutic window without the confounding bleeding risks associated with standard DOACs [1].
May lack thrombin blockade, altering coagulation cascade endpoint interpretation.
May omit Factor Xa inhibition, potentially shifting PD profile from dual-pathway response.
Reported aPTT/ECT linear correlation with plasma concentration may not replicate with single-target agents.
SAR107375 demonstrates potent, balanced inhibition of both key coagulation nodes, exhibiting a Ki of 1 nM for Factor Xa and 8 nM for thrombin. In contrast, standard benchmarks like rivaroxaban and dabigatran etexilate are highly selective for only one target, failing to provide simultaneous dual-pathway suppression [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
| Target Compound Data | Ki = 1 nM (FXa), 8 nM (Thrombin) |
| Comparator Or Baseline | Rivaroxaban (FXa only) / Dabigatran (Thrombin only) |
| Quantified Difference | Simultaneous nanomolar dual-target blockade vs. single-node activity |
| Conditions | In vitro purified human enzyme assays |
Enables researchers to study synergistic coagulation cascade inhibition with a single molecule, simplifying assay design and dosing protocols.
In the rat wire coil model—a standard assay for arterial thrombosis—SAR107375 exhibited a significantly reduced bleeding liability, showing only a 2-fold increase in blood loss relative to its ED80 value. Head-to-head comparisons demonstrated that this bleeding profile is substantially lower than that of both rivaroxaban and dabigatran etexilate at equivalent antithrombotic efficacy [1].
| Evidence Dimension | Bleeding Liability (Blood loss increase at ED80) |
| Target Compound Data | 2-fold increase relative to ED80 |
| Comparator Or Baseline | Rivaroxaban and Dabigatran etexilate (Higher blood loss at ED80) |
| Quantified Difference | Wider therapeutic window with reduced hemorrhagic risk |
| Conditions | In vivo rat wire coil model |
Critical for in vivo pharmacology studies requiring a wider therapeutic window and safer dosing profiles in arterial thrombosis models.
Density functional theory and pKa calculations reveal that at physiological blood pH (7.4), SAR107375 predominantly exists in a neutral, undissociated form. In stark contrast, the earlier dual inhibitor tanogitran exists as a zwitterionic structure, which severely limits its membrane permeability. Consequently, SAR107375 is significantly more lipophilic and exhibits superior oral absorption [1].
| Evidence Dimension | Ionization State and Lipophilicity at pH 7.4 |
| Target Compound Data | Neutral form, high lipophilicity |
| Comparator Or Baseline | Tanogitran (Zwitterionic structure) |
| Quantified Difference | Enhanced membrane permeability and oral bioavailability |
| Conditions | Aqueous solution at blood pH (7.4) |
Ensures reliable oral dosing and consistent systemic exposure in pharmacokinetic models, eliminating the need for complex prodrug formulations.
Beyond its dual activity, SAR107375 maintains strict target fidelity, presenting roughly 300-fold selectivity against related serine proteases and over 1000-fold selectivity against trypsin. This prevents the broad-spectrum off-target cleavage inhibition often seen with less refined experimental anticoagulants [1].
| Evidence Dimension | Off-target enzyme selectivity |
| Target Compound Data | >300-fold vs related serine proteases; >1000-fold vs trypsin |
| Comparator Or Baseline | Broad-spectrum experimental protease inhibitors |
| Quantified Difference | High specificity for FXa/FIIa without off-target interference |
| Conditions | In vitro enzymatic selectivity panels |
Prevents confounding off-target effects in complex plasma-based assays, ensuring that observed results are strictly due to FXa/FIIa inhibition.
Due to its quantitatively proven reduction in bleeding liability compared to rivaroxaban and dabigatran [1], SAR107375 is the preferred dual-inhibitor reference standard for rat wire coil models and other in vivo arterial thrombosis studies requiring a wide therapeutic window.
Because it maintains a neutral state at physiological pH—unlike zwitterionic predecessors such as tanogitran [2]—SAR107375 serves as an ideal, highly bioavailable control compound in PK studies evaluating the oral absorption and lipophilicity of next-generation dual-pathway inhibitors.
With its precise nanomolar affinity for both FXa (1 nM) and thrombin (8 nM) and >1000-fold selectivity over trypsin [1], SAR107375 is highly suited as a chemical probe in human platelet-rich plasma (PRP) TGT assays, allowing researchers to accurately map synergistic coagulation cascade suppression without off-target protease interference.